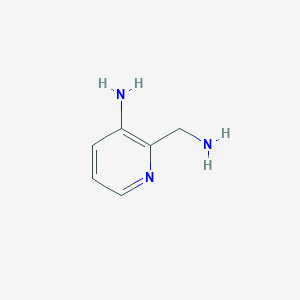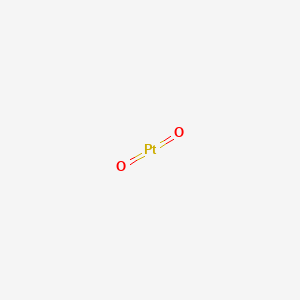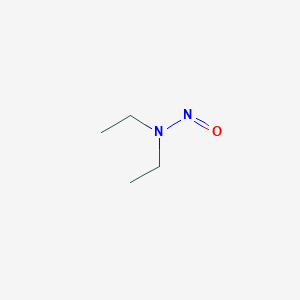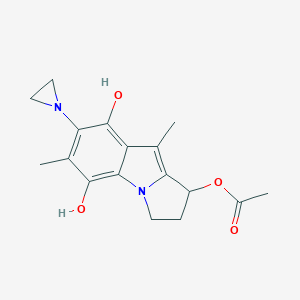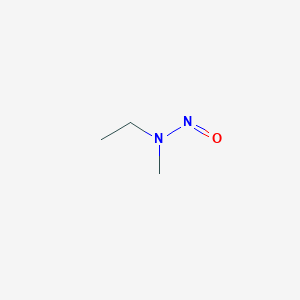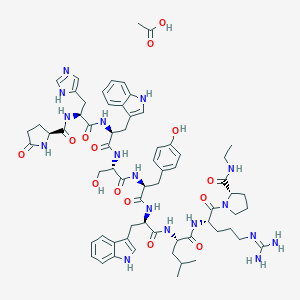![molecular formula C22H31FO4 B121294 (8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one CAS No. 432-54-2](/img/structure/B121294.png)
(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one
説明
The compound "(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one" is a structurally complex molecule that is related to the cyclopenta[a]phenanthrene series. This series includes various derivatives that have been studied for their potential carcinogenic properties and their metabolic pathways in biological systems .
Synthesis Analysis
The synthesis of related cyclopenta[a]phenanthrenes often involves multi-step reactions, starting from naphthalenes or other aromatic precursors. For instance, the Stobbe condensation has been used to prepare various 17-ketones from tetrahydrophenanthren-1-ones . Additionally, the synthesis of diindeno-fused 4H-cyclopenta[def]phenanthren-4-ones has been achieved through a cascade sequence of reactions starting from propargylic diols, leading to complex polycyclic structures . These methods highlight the intricate synthetic routes required to construct the cyclopenta[a]phenanthrene core and its derivatives.
Molecular Structure Analysis
X-ray crystallographic studies and molecular orbital calculations have been performed on cyclopenta[a]phenanthrenes to understand their structural characteristics and correlation with carcinogenicity. Charge distribution, molecular orbital energies, and deviations from planarity have been analyzed, revealing that certain structural features, such as out-of-plane deformations and angle strain, can differentiate carcinogenic compounds from non-carcinogens .
Chemical Reactions Analysis
Cyclopenta[a]phenanthrenes undergo various chemical reactions, including Michael addition, which has been used to synthesize bifluorenylidene derivatives . Metabolic activation of these compounds in vitro has shown that they can be transformed into mutagenic metabolites, suggesting a potential pathway for their carcinogenic activity . The metabolic activation often involves hydroxylation and epoxidation steps, leading to more reactive and potentially genotoxic intermediates .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopenta[a]phenanthrenes and their derivatives are influenced by their polycyclic structure and functional groups. The presence of methyl groups, keto groups, and hydroxyl groups can affect their reactivity, solubility, and interaction with biological molecules. For example, the metabolic studies of these compounds have shown that the presence of a methyl group at the 11-position and a keto group at the 17-position is associated with optimum tumorigenic activity . The synthesis of oxygenated derivatives, such as hydroxy and hydroxymethyl metabolites, has provided insights into the metabolites of interest in the study of these compounds' carcinogenic potential .
科学的研究の応用
Cyclopenta[c]phenanthrenes—Chemistry and Biological Activity
Environmental and Biological Insights
Cyclopenta-fused polycyclic aromatic hydrocarbons (CP-PAHs), structurally related to cyclopenta[c]phenanthrenes, have been investigated for their environmental occurrence, chemical synthesis, and biological activity. These compounds, detected in various environments, exhibit potential environmental hazards due to their ability to induce cellular and tissue responses in organisms. Although less potent than benzo[a]pyrene in inducing gene expression, CP-PAHs like CP[c]Ph have shown clastogenic changes in rainbow trout and potential to repress tumor suppressor genes, without endocrine disrupting activity. Their mutagenic and genotoxic properties, as evidenced by in vitro assays, underline the importance of understanding their biological impact and exposure pathways (Brzuzan et al., 2013).
Applications in Environmental and Health Sciences
Biodegradation and Environmental Remediation
The study of phenanthrene biodegradation by certain bacteria highlights the potential of microbial interventions in mitigating environmental contamination by PAHs. Sphingomonads, a group of microorganisms, exhibit a high capability to metabolize phenanthrene, showcasing a potential pathway for the bioremediation of contaminated soils and sediments. This research area underscores the importance of understanding microbial metabolism of complex hydrocarbons for environmental health (Waigi et al., 2015).
Synthetic and Structural Chemistry
Lubricity Additives and Synthetic Applications
Research on esters of phosphoric acid and their applications as lubricity additives in high-temperature synthetic oils demonstrates the wide range of potential industrial and synthetic chemistry applications for complex organic molecules. The study of trialkyl and triaryl phosphates, for instance, reveals their effectiveness as antiwear additives, highlighting the potential for the development of new materials with enhanced performance characteristics (Barabanova et al., 1976).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31FO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-21(13,3)22(15,23)18(27)10-20(16,2)19(12)17(26)11-24/h9,12,15-16,18-19,24,27H,4-8,10-11H2,1-3H3/t12-,15+,16+,18+,19-,20+,21+,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GROORMIERUNSSM-IIEHVVJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)CCC4(C3(C(CC2(C1C(=O)CO)C)O)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)CC[C@@]4([C@]3([C@H](C[C@@]2([C@H]1C(=O)CO)C)O)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50628379 | |
| Record name | (11beta,16alpha)-9-Fluoro-11,21-dihydroxy-16-methylpregn-4-ene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50628379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5B0Z30F0GD | |
CAS RN |
432-54-2 | |
| Record name | 9-Fluoro-11beta,21-dihydroxy-16alpha-methylpregna-4-ene-3,20-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000432542 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (11beta,16alpha)-9-Fluoro-11,21-dihydroxy-16-methylpregn-4-ene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50628379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-FLUORO-11.BETA.,21-DIHYDROXY-16.ALPHA.-METHYLPREGNA-4-ENE-3,20-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B0Z30F0GD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



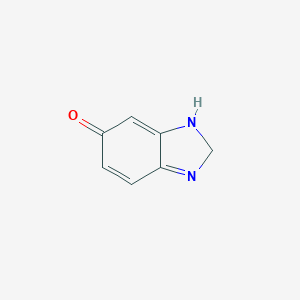

![4-[4-(4-carboxyphenyl)phenyl]benzoic Acid](/img/structure/B121213.png)

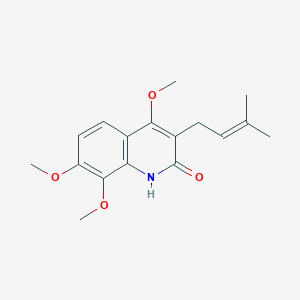
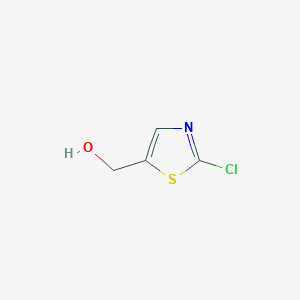
![2-Chloro-2',3',5'-tris-O-[(1,1-dimethylethyl)dimethylsilyl]-adenosine](/img/structure/B121224.png)
